molecular formula C15H16O8 B3152411 Ethyl 3,4,5-tris(acetyloxy)benzoate CAS No. 73607-60-0

Ethyl 3,4,5-tris(acetyloxy)benzoate

Cat. No. B3152411
CAS RN: 73607-60-0
M. Wt: 324.28 g/mol
InChI Key: APEOYHMMWLHUAL-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tris(acetyloxy)benzoate, also known as triacetyl resveratrol, is a synthetic derivative of resveratrol, which is a natural polyphenol found in grapes, berries, and other plants. Resveratrol has been shown to have many health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its low bioavailability and stability have limited its use in scientific research. Triacetyl resveratrol was developed to address these limitations and has become a popular alternative for studying the biological effects of resveratrol.

Mechanism of Action

The mechanism of action of Ethyl 3,4,5-tris(acetyloxy)benzoate resveratrol is similar to that of resveratrol. It works by activating the SIRT1 pathway, which is involved in regulating cellular metabolism and aging. Triacetyl resveratrol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
Triacetyl resveratrol has been shown to have many biochemical and physiological effects, including:
- Anti-inflammatory: Triacetyl resveratrol has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
- Antioxidant: Triacetyl resveratrol has been shown to scavenge free radicals and protect against oxidative stress in vitro and in vivo.
- Anti-cancer: Triacetyl resveratrol has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
- Neuroprotective: Triacetyl resveratrol has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3,4,5-tris(acetyloxy)benzoate resveratrol in lab experiments is its improved bioavailability and stability compared to resveratrol. This allows for more accurate dosing and better reproducibility of results. However, one limitation of using Ethyl 3,4,5-tris(acetyloxy)benzoate resveratrol is that it is a synthetic derivative of resveratrol and may not fully mimic the biological effects of the natural compound.

Future Directions

There are many potential future directions for research on Ethyl 3,4,5-tris(acetyloxy)benzoate resveratrol, including:
- Studying its effects on different types of cancer and exploring its potential as a cancer treatment.
- Investigating its neuroprotective properties and its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Exploring its anti-aging properties and its potential for extending lifespan and improving healthspan.
- Developing new formulations of Ethyl 3,4,5-tris(acetyloxy)benzoate resveratrol with improved bioavailability and targeting specific tissues or organs.

Scientific Research Applications

Triacetyl resveratrol has been used extensively in scientific research to study the biological effects of resveratrol. It has been shown to have similar anti-inflammatory, antioxidant, and anti-cancer properties as resveratrol. Additionally, Ethyl 3,4,5-tris(acetyloxy)benzoate resveratrol has been found to have better bioavailability and stability, making it a more practical option for research studies.

properties

IUPAC Name

ethyl 3,4,5-triacetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c1-5-20-15(19)11-6-12(21-8(2)16)14(23-10(4)18)13(7-11)22-9(3)17/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEOYHMMWLHUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660080
Record name Ethyl 3,4,5-tris(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73607-60-0
Record name Ethyl 3,4,5-tris(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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